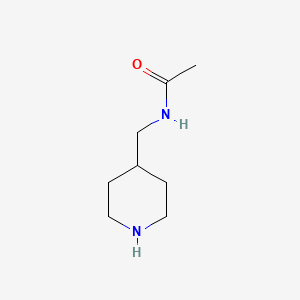

N-(piperidin-4-ylmethyl)acetamide

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-(piperidin-4-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(11)10-6-8-2-4-9-5-3-8/h8-9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRYMBOECAAAQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402122 | |

| Record name | N-(piperidin-4-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71207-33-5 | |

| Record name | N-(piperidin-4-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(piperidin-4-ylmethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research Directions Focused on N Piperidin 4 Ylmethyl Acetamide and Its Derivatives

Total Synthesis Approaches to the this compound Scaffold

The construction of the fundamental this compound structure can be achieved through several reliable synthetic routes. A common and direct method begins with the commercially available 4-(aminomethyl)piperidine (B1205859). biosynth.com This key intermediate can be directly acylated using an appropriate acetylating agent. The reaction is typically carried out by treating 4-(aminomethyl)piperidine with acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base to neutralize the acid byproduct, to yield this compound. This approach is efficient and suitable for producing the core scaffold in significant quantities.

An alternative strategy involves a two-step process starting from a protected piperidine derivative. For instance, 1-benzylpiperidin-4-one can undergo reductive amination with ammonia (B1221849) using a catalyst like Raney-Nickel to form 1-benzyl-4-(aminomethyl)piperidine. researchgate.net Subsequent acylation of the primary amine provides the N-acetylated product. The final step involves the deprotection of the piperidine nitrogen, typically by catalytic hydrogenation to remove the benzyl (B1604629) group, affording the desired this compound. This route is particularly useful when N-substituted analogues are the ultimate target.

Another synthetic pathway starts from pyridine-4-carbonitrile. Catalytic hydrogenation of the pyridine (B92270) ring and the nitrile group in a single step, using catalysts such as rhodium or palladium on carbon, can directly produce 4-(aminomethyl)piperidine, which is then acylated as described previously. The reduction of pyridine N-oxides to piperidines using reagents like ammonium (B1175870) formate (B1220265) and palladium on carbon offers a milder alternative to high-pressure hydrogenation. organic-chemistry.org

| Starting Material | Key Transformation(s) | Intermediate(s) | Final Product | Reference(s) |

| 4-(Aminomethyl)piperidine | Direct Acylation | N/A | This compound | biosynth.com |

| 1-Benzylpiperidin-4-one | Reductive Amination, Acylation, Debenzylation | 1-Benzyl-4-(aminomethyl)piperidine | This compound | researchgate.net |

| Pyridine-4-carbonitrile | Catalytic Hydrogenation, Acylation | 4-(Aminomethyl)piperidine | This compound |

Derivatization and Functionalization of the Piperidine Ring System

The secondary amine of the piperidine ring is a common site for modification to explore structure-activity relationships. A variety of substituents can be introduced at this position. Standard N-alkylation can be performed using alkyl halides in the presence of a base. A more versatile method is reductive amination, where this compound is reacted with an aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride, to form N-substituted derivatives. youtube.com

For the introduction of aryl or heteroaryl groups, modern cross-coupling reactions like the Buchwald-Hartwig amination are employed. This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the piperidine nitrogen and an aryl halide or triflate. Additionally, the piperidine nitrogen can be acylated with various acid chlorides or sulfonylated with sulfonyl chlorides to introduce amide or sulfonamide functionalities, respectively.

Introducing substituents directly onto the carbon framework of the piperidine ring generally requires starting with a pre-functionalized piperidine precursor. For example, 4-piperidones are versatile starting materials that can be functionalized at the 3-position via enolate chemistry before being converted to the this compound scaffold. dtic.mil Synthesizing 2,4-disubstituted piperidines can be achieved through radical cyclization of appropriately substituted acyclic precursors.

Dieckmann condensation of diesters derived from the addition of a primary amine to two equivalents of an acrylate (B77674) ester is a classical method for synthesizing 4-piperidone (B1582916) derivatives, which can then be further elaborated. dtic.mil These substituted piperidones serve as valuable intermediates for accessing a wide range of piperidine ring-substituted analogues.

Modifications and Extensions of the Acetamide Linkage

The acetamide portion of the molecule offers another point for modification. The acetyl group can be readily replaced by other acyl groups by using different acylating agents. For instance, reacting 4-(aminomethyl)piperidine with propionyl chloride or benzoyl chloride would yield N-(piperidin-4-ylmethyl)propanamide or N-(piperidin-4-ylmethyl)benzamide, respectively. A wide array of acylating agents, including acid anhydrides and acyl chlorides, can be utilized for this purpose, often catalyzed by substances like 4-(dimethylamino)pyridine (DMAP). nih.govorganic-chemistry.org

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of substituents on the piperidine ring can create one or more stereocenters, making stereoselective synthesis crucial for accessing enantiomerically pure compounds. One strategy is to employ chiral starting materials. For example, the synthesis can begin with an enantiomerically pure substituted piperidine derivative, which can be sourced from the chiral pool or obtained by resolution of a racemate.

Asymmetric catalysis provides a more efficient approach. For instance, the asymmetric hydrogenation of a prochiral tetrahydropyridine (B1245486) precursor using a chiral transition metal catalyst can establish the stereochemistry of the piperidine ring. Another powerful method is the use of chiral auxiliaries. An auxiliary can be attached to the piperidine nitrogen, direct a diastereoselective reaction on the ring, and then be subsequently removed. The use of chiral bicyclo[3.3.0]octadiene ligands with rhodium catalysts has shown high enantioselectivity in the arylation of N-tosylaldimines, a transformation that can be adapted for the synthesis of chiral piperidines.

Green Chemistry and Scalable Production Methodologies

For the large-scale production of this compound and its analogues, green chemistry principles are increasingly important to ensure sustainability and cost-effectiveness. This includes the use of safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents. For example, catalytic transfer hydrogenation using ammonium formate is a greener alternative to using metal hydrides for reductions. organic-chemistry.org

Solvent-free reaction conditions are also a key aspect of green chemistry. The acetylation of amines can often be carried out using acetic anhydride without any solvent, which simplifies workup and reduces environmental impact. mdpi.com For scalable synthesis, developing one-pot procedures that combine multiple synthetic steps without isolating intermediates can significantly improve efficiency. researchgate.net Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers advantages in terms of safety, scalability, and control over reaction conditions for the production of piperidine-based compounds.

Application of Flow Microreactor Systems

The use of flow microreactor systems represents a significant advancement in chemical synthesis, offering enhanced control over reaction parameters, improved safety, and potential for seamless scalability. While specific literature on the flow synthesis of this compound is not extensively detailed, the principles can be applied from the synthesis of analogous piperidine and acetamide derivatives.

Flow chemistry involves the continuous pumping of reagents through a network of micro-scale channels, where they mix and react. The high surface-area-to-volume ratio in these reactors allows for rapid heat and mass transfer, enabling precise temperature control and minimizing the formation of byproducts. For the synthesis of this compound, a potential flow process would involve the reaction of 4-(aminomethyl)piperidine with a suitable acetylating agent, such as acetic anhydride or acetyl chloride, within a microreactor.

Research Findings:

The synthesis of various piperidine derivatives has been successfully demonstrated using flow microreactor technology. For instance, the electroreductive cyclization of imines with terminal dihaloalkanes to produce piperidine and pyrrolidine (B122466) derivatives has been achieved in a flow microreactor. tjpr.org This method highlights the efficiency of microreactors in facilitating reactions that may be less efficient in traditional batch processes. tjpr.org Another study demonstrated a continuous flow protocol for the highly diastereoselective synthesis of α-chiral piperidines, achieving high yields within minutes. researchgate.net These examples underscore the potential of flow systems to enable rapid and efficient production of complex piperidine structures.

A hypothetical flow synthesis of this compound could be designed as follows: two separate streams, one containing 4-(aminomethyl)piperidine in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) and the other containing an acetylating agent like acetic anhydride with a scavenger base (e.g., a polymer-supported base to simplify purification), would be introduced into a T-mixer. The combined stream would then pass through a heated reactor coil to ensure complete reaction. The residence time and temperature can be precisely controlled to optimize the yield and purity of the product. The output stream could then be directed through an in-line purification module, such as a column containing a solid-phase scavenger resin, to remove any excess reagents or byproducts, yielding the pure this compound.

Table 1: Hypothetical Parameters for Flow Synthesis of this compound

| Parameter | Value |

| Reagent 1 | 4-(aminomethyl)piperidine (1.0 M in CH₂Cl₂) |

| Reagent 2 | Acetic Anhydride (1.2 M in CH₂Cl₂) with Polymer-Supported Base |

| Flow Rate (Reagent 1) | 0.5 mL/min |

| Flow Rate (Reagent 2) | 0.5 mL/min |

| Reactor Volume | 2.0 mL |

| Residence Time | 2.0 min |

| Temperature | 60 °C |

| Expected Yield | >95% |

Use of Protecting Groups and Coupling Reagents

The synthesis of this compound via traditional batch methods often necessitates the use of protecting groups and coupling reagents to ensure selective acylation and high yields. The piperidine ring contains a secondary amine that could potentially compete with the primary amine of the 4-(aminomethyl) group during the acylation reaction.

Protecting Groups:

To prevent unwanted side reactions at the piperidine nitrogen, a suitable protecting group can be introduced prior to the acylation step. The choice of protecting group is crucial and depends on its stability under the reaction conditions and the ease of its removal. Common protecting groups for the piperidine nitrogen include tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz).

The synthesis would typically begin with the protection of the piperidine nitrogen of 4-(aminomethyl)piperidine. For example, reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) would yield the N-Boc protected intermediate.

Coupling Reagents:

With the piperidine nitrogen protected, the primary amine can be acylated using acetic acid in the presence of a coupling reagent. Coupling reagents are used to activate the carboxylic acid, facilitating the formation of the amide bond. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to improve efficiency and reduce side reactions.

The acylation step would involve reacting the N-Boc-4-(aminomethyl)piperidine with acetic acid and a coupling agent like DCC in a suitable solvent such as dichloromethane or dimethylformamide (DMF). After the amide bond is formed, the Boc protecting group can be removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to yield the final product, this compound.

Research Findings:

Table 2: Exemplary Batch Synthesis of this compound

| Step | Reactants | Reagents/Solvents | Conditions | Product |

| 1. Protection | 4-(aminomethyl)piperidine | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine, Dichloromethane | Room Temperature, 12 h | tert-butyl 4-(aminomethyl)piperidine-1-carboxylate |

| 2. Amide Coupling | tert-butyl 4-(aminomethyl)piperidine-1-carboxylate, Acetic Acid | N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Dichloromethane | 0 °C to Room Temperature, 18 h | tert-butyl 4-(acetamidomethyl)piperidine-1-carboxylate |

| 3. Deprotection | tert-butyl 4-(acetamidomethyl)piperidine-1-carboxylate | Trifluoroacetic Acid (TFA), Dichloromethane | Room Temperature, 2 h | This compound |

Advanced Spectroscopic and Analytical Characterization in N Piperidin 4 Ylmethyl Acetamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N-(piperidin-4-ylmethyl)acetamide, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments within the molecule.

In ¹H NMR spectroscopy, the chemical shifts, signal multiplicities, and integration values of the proton signals are used to map the connectivity of the molecule. The piperidine (B6355638) ring protons typically appear as a series of multiplets in the upfield region of the spectrum. The protons on the carbons adjacent to the nitrogen atom are expected to be deshielded and resonate at a lower field compared to the other piperidine ring protons. The methylene (B1212753) bridge protons (CH₂) connecting the piperidine ring to the acetamide (B32628) group would likely present as a doublet, coupled to the adjacent methine proton on the piperidine ring. The acetyl methyl protons (CH₃) would characteristically appear as a sharp singlet, typically in the range of 1.9-2.1 ppm. The amide proton (NH) signal is often broad and its chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR spectroscopy provides complementary information by detecting the different carbon environments. The carbonyl carbon of the acetamide group is expected to be the most deshielded signal, appearing significantly downfield. The carbons of the piperidine ring will have characteristic shifts, with those adjacent to the nitrogen atom appearing at a lower field. The methylene bridge carbon and the acetyl methyl carbon will also have distinct chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| Acetyl CH₃ | ~ 1.9 - 2.1 | Singlet | 3H |

| Piperidine CH (position 4) | ~ 1.5 - 1.9 | Multiplet | 1H |

| Piperidine CH₂ (positions 3, 5) | ~ 1.1 - 1.8 | Multiplet | 4H |

| Piperidine CH₂ (positions 2, 6) | ~ 2.5 - 3.1 | Multiplet | 4H |

| Methylene CH₂ | ~ 3.0 - 3.3 | Doublet | 2H |

| Amide NH | Variable | Broad Singlet | 1H |

| Piperidine NH | Variable | Broad Singlet | 1H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Acetyl CH₃ | ~ 23 |

| Piperidine C4 | ~ 35 |

| Piperidine C3, C5 | ~ 30 |

| Piperidine C2, C6 | ~ 45 |

| Methylene CH₂ | ~ 44 |

| Carbonyl C=O | ~ 170 |

Mass Spectrometry (MS) for Compound Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structural fragments. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight (170.26 g/mol ).

The fragmentation pattern observed in the mass spectrum provides corroborating evidence for the proposed structure. Common fragmentation pathways for this compound would involve cleavage of the bond between the piperidine ring and the methylene group, as well as fragmentation of the piperidine ring itself. The presence of fragment ions corresponding to the piperidin-4-ylmethyl cation and the acetamide moiety would be expected. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the molecular ion and its fragments with high accuracy, further confirming the chemical formula.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Identity |

| [M]⁺ | 170 | Molecular Ion |

| [M-CH₃CO]⁺ | 127 | Loss of acetyl group |

| [C₅H₁₀NCH₂]⁺ | 98 | Piperidin-4-ylmethyl fragment |

| [CH₃CONH₂]⁺ | 59 | Acetamide fragment |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound. The IR spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of the bonds within the molecule.

Key expected absorptions include a strong band for the C=O (carbonyl) stretching of the secondary amide, typically appearing around 1640 cm⁻¹. The N-H stretching vibration of the amide is expected to produce a band in the region of 3300-3500 cm⁻¹, which may be broad due to hydrogen bonding. The N-H bending vibration of the amide (Amide II band) usually appears around 1550 cm⁻¹. The C-N stretching vibrations of the amide and the piperidine ring will also be present in the fingerprint region of the spectrum. Additionally, C-H stretching vibrations of the alkyl groups will be observed in the 2850-3000 cm⁻¹ region.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Amide N-H | 3300 - 3500 | Stretching |

| Alkyl C-H | 2850 - 3000 | Stretching |

| Amide C=O | ~ 1640 | Stretching |

| Amide N-H | ~ 1550 | Bending (Amide II) |

| C-N | 1000 - 1350 | Stretching |

Elemental Analysis in Compound Characterization

Elemental analysis is a fundamental technique used to determine the empirical formula of this compound by quantifying the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, and oxygen). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's chemical formula, C₈H₁₆N₂O. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.

Table 5: Theoretical Elemental Composition of this compound (C₈H₁₆N₂O)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.01 | 8 | 96.08 | 68.52% |

| Hydrogen (H) | 1.01 | 16 | 16.16 | 11.54% |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 19.99% |

| Oxygen (O) | 16.00 | 1 | 16.00 | 11.41% |

| Total | 156.26 | 100.00% |

Biological Activity and Mechanistic Pharmacology of N Piperidin 4 Ylmethyl Acetamide Derivatives

Receptor Interactions and Ligand-Binding Dynamics

Opioid Receptor Ligand Activity (μ- and δ-Opioid Receptors)

Derivatives of N-(piperidin-4-ylmethyl)acetamide have been investigated for their interactions with opioid receptors, particularly the μ-opioid receptor (MOR) and δ-opioid receptor (DOR), which are key targets for analgesics. nih.govfrontiersin.org The binding affinity and functional activity of these compounds are highly dependent on the nature and substitution patterns on the piperidine (B6355638) ring and the N-substituent. nih.govmdpi.com

Studies on 4-anilidopiperidines, a class that includes derivatives of this compound, have revealed critical structure-activity relationships (SAR) for MOR agonism. nih.gov For instance, the N-phenethyl group is known to enhance binding affinity through favorable van der Waals interactions within a lipophilic subpocket of the MOR. mdpi.com The orientation of substituents on the piperidine ring also plays a crucial role; for example, an equatorial orientation of a 4-(3-hydroxyphenyl) group is often associated with opioid receptor antagonist activity. nih.gov

Research into diaryl amino piperidine derivatives has led to the development of potent DOR agonists. nih.gov These studies highlighted the importance of a phenol (B47542) functional group and specific substitutions on the piperidine nitrogen for achieving high agonist potency and selectivity for the DOR over the MOR and kappa-opioid receptor (KOR). nih.gov Some of these compounds have demonstrated in vivo anti-nociceptive activity, indicating their potential as novel pain relief agents. nih.gov

The interaction of these ligands with the receptors is complex. For example, fentanyl, a potent MOR agonist, is thought to access the receptor's binding pocket through the lipid membrane due to its high lipophilicity, a different route compared to less lipophilic opioids like morphine. biorxiv.org This unique binding mode may contribute to its high potency. biorxiv.org The formation of a high-affinity complex between the receptor and G proteins is also a critical factor in the downstream signaling and regulation of the receptor. capes.gov.br

Table 1: Opioid Receptor Binding Affinities of Selected Piperidine Derivatives

| Compound | Receptor | Binding Affinity (Ki, nM) | Activity |

|---|---|---|---|

| Diaryl amino piperidine analog 8e | δ-Opioid | High | Agonist |

| (3R,4R)-N-phenylpropyl-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | μ-Opioid | 0.88 | Antagonist |

| δ-Opioid | 13.4 | Antagonist | |

| κ-Opioid | 4.09 | Antagonist | |

| Fentanyl | μ-Opioid | High | Agonist |

| Carfentanil (F15) | μ-Opioid | 0.19 (IC50) | Agonist |

| Lofentanil (F16) | μ-Opioid | 0.208 (IC50) | Agonist |

| Remifentanil (F17) | μ-Opioid | 0.60 (IC50) | Agonist |

This table is for illustrative purposes and includes data for broader classes of piperidine derivatives to highlight structure-activity relationships relevant to the this compound scaffold.

Serotonin (B10506) 2A (5-HT2A) Receptor Inverse Agonism

A significant body of research has focused on the interaction of this compound derivatives and related compounds with the serotonin 2A (5-HT2A) receptor. Many atypical antipsychotic drugs exhibit inverse agonism at this receptor, a mechanism believed to contribute to their therapeutic efficacy by reducing the constitutive activity of the receptor. nih.govgoogle.com

Inverse agonists at the 5-HT2A receptor, such as M100907 and SR46349B, have been shown to modulate dopamine (B1211576) release in key brain regions. nih.gov This modulation is a critical aspect of their potential antipsychotic effects. The activity of these compounds can be distinguished from neutral antagonists, which block the receptor without affecting its basal activity, and agonists, which enhance its activity. nih.gov

Pimavanserin (B1677881), a notable example, is a selective 5-HT2A receptor inverse agonist. nih.govnih.gov In vitro studies have demonstrated its inverse agonist properties at both 5-HT2A and 5-HT2C receptors. nih.gov Further research in human brain tissue has shown that pimavanserin acts as an inverse agonist towards the Gαi1-protein signaling pathway of the 5-HT2A receptor, which is associated with hallucinogenic responses, while behaving as a neutral antagonist for the canonical Gαq/11-protein pathway. nih.gov This functional selectivity highlights the complexity of 5-HT2A receptor signaling and offers a pathway for designing more targeted antipsychotic medications. nih.gov

The binding of ligands to the 5-HT2A receptor is influenced by the substitution pattern on the piperazine (B1678402) or piperidine ring. Studies on trisubstituted piperazine derivatives have shown that the presence of a third substituent can enhance affinity for the 5-HT2A receptor, sometimes without significantly altering the affinity for the 5-HT1A receptor. nih.gov This suggests that specific structural modifications can fine-tune the selectivity of these compounds. The cognate neurotransmitter, serotonin, activates the 5-HT2A receptor through a β-arrestin2-mediated signaling cascade, a pathway that differs from that of some psychoactive N-methyltryptamines, demonstrating agonist-directed signaling in vivo. nih.gov

Voltage-Gated Calcium Channel Modulation (T-type and L-type Channels)

Derivatives of this compound and related piperidine structures have been explored as modulators of voltage-gated calcium channels (VGCCs), including both T-type and L-type channels. These channels are crucial for various physiological processes, and their modulation can have significant therapeutic implications.

Research has been conducted to develop selective and potent inhibitors of T-type calcium channels, which are implicated in conditions like neuropathic pain. nih.gov Through ligand-based drug design, 4-piperidinecarboxylate and 4-piperidinecyanide derivatives have been synthesized and evaluated for their activity against the α(1G) T-type calcium channel. nih.gov Several of these compounds demonstrated good inhibitory activity with minimal off-target effects on the hERG channel. nih.gov A selected compound from this series showed efficacy in a model of neuropathic pain, highlighting the potential of these derivatives as analgesics. nih.gov T-type channels contribute to synaptic plasticity, and their activation can lead to a rise in postsynaptic calcium, influencing processes like long-term potentiation (LTP) and long-term depression (LTD). nih.gov

In addition to T-type channels, piperazine derivatives have been identified as selective ligands for the α2δ-1 subunit of VGCCs. nih.gov This subunit is a key modulator of channel function and a target for gabapentinoid drugs used in the treatment of neuropathic pain. nih.gov By exploring the structure-activity relationships of a series of piperazinyl quinazolin-4-(3H)-one derivatives, researchers have identified compounds with high affinity and selectivity for the Cavα2δ-1 subunit. nih.gov Modifications to the central scaffold of these molecules led to compounds with improved analgesic efficacy and a better safety profile compared to existing drugs like pregabalin. nih.gov

Antimicrobial and Antifungal Properties

Antibacterial Activity Spectrum and Mechanisms

Piperidine and piperazine derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.gov The N-heterocyclic core is a common feature in many therapeutic agents and contributes to their biological activity. biointerfaceresearch.com

Studies on newly synthesized piperidine derivatives have shown activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.com The level of activity can be influenced by modifications to the chemical structure, such as the length of a hydrocarbon chain in an ester moiety. biointerfaceresearch.com For instance, some piperidine derivatives have shown antibacterial activity comparable to the standard drug chloramphenicol (B1208) against Staphylococcus aureus. biointerfaceresearch.com

Similarly, various substituted piperazine derivatives have been synthesized and tested for their antimicrobial properties. nih.gov These compounds have shown significant activity against bacterial strains including Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus epidermidis, and Escherichia coli. nih.gov The antibacterial efficacy of N-methyl-4-piperidone-derived monoketone curcuminoids has also been investigated, with some compounds showing moderate activity against cariogenic bacteria such as Streptococcus mutans. mdpi.com The presence of the N-methyl-4-piperidone ring was found to enhance antibacterial activity compared to corresponding acetone-derived compounds. mdpi.com

Table 2: Antibacterial Activity of Selected Piperidine and Piperazine Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity |

|---|---|---|

| Piperidine derivatives | Staphylococcus aureus, Escherichia coli | Active |

| Substituted piperazine derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus epidermidis, Escherichia coli | Significant activity |

| N-methyl-4-piperidone-derived MKCs | Streptococcus mutans, S. salivarus, L. paracasei, S. mitis, S. sanguinis, S. sobrinus | Moderate activity |

This table summarizes the antibacterial spectrum of broader classes of piperidine and piperazine derivatives to provide context for the potential activity of this compound derivatives.

Antifungal Efficacy and Ergosterol (B1671047) Biosynthesis Interference

Derivatives of this compound, particularly those incorporating piperazine and other heterocyclic moieties, have shown promising antifungal activity against a range of pathogenic fungi. asianpubs.orgbiomedpharmajournal.orgresearchgate.net These compounds are being explored as potential alternatives to existing antifungal agents, which can be limited by toxicity and the emergence of resistant strains. asianpubs.org

A series of N4-(piperazinoyl-methyl)-N,N-diaryl-2-(3-oxo-1,4-benzothiazin-2-yl) acetamides were synthesized and tested against Tricophyton rubrum, Epidermophyton floccosum, and Malassezia furfur, with some compounds exhibiting notable activity. asianpubs.orgresearchgate.net Similarly, certain piperidin-4-one derivatives have demonstrated significant antifungal activity against fungi such as Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans. biomedpharmajournal.org The addition of a thiosemicarbazone group to the piperidin-4-one structure was found to enhance antifungal efficacy. biomedpharmajournal.org

Recent research has focused on novel thymol (B1683141) derivatives containing a piperidine moiety, which have shown potent antifungal activity against plant pathogenic fungi like Phytophthora capsici and Sclerotinia sclerotiorum. nih.gov The mechanism of action for some of these compounds involves inducing mycelial shrinkage and collapse, leading to organelle damage. nih.gov

While the precise mechanism of ergosterol biosynthesis interference by this compound derivatives is not extensively detailed in the provided search results, the inhibition of ergosterol synthesis is a known mechanism for many antifungal drugs. For example, some piperazine propanol (B110389) derivatives have been identified as inhibitors of fungal 1,3-β-D-glucan synthase, a key enzyme in the fungal cell wall biosynthesis pathway, which is distinct from but related to the ergosterol pathway in the cell membrane. researchgate.net Further investigation is needed to specifically link this compound derivatives to direct interference with ergosterol biosynthesis.

Table 3: Antifungal Activity of Selected Piperidine and Piperazine Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Observed Activity |

|---|---|---|

| N4-(piperazinoyl-methyl)-N,N-diaryl-2-(3-oxo-1,4-benzothiazin-2-yl) acetamides | Tricophyton rubrum, Epidermophyton floccosum, Malassazia furfur | Appreciable activity |

| Piperidin-4-one derivatives | M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicans | Significant activity |

| Piperidine-containing thymol derivatives (e.g., 5v) | Sclerotinia sclerotiorum | Excellent in vitro and in vivo activity |

This table summarizes the antifungal spectrum of broader classes of piperidine and piperazine derivatives to provide context for the potential activity of this compound derivatives.

Immunomodulatory Effects

The innate immune system relies on the activation of inflammasomes, which are intracellular multi-protein complexes, to initiate inflammatory responses against pathogens and cellular stress signals. nih.gov The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a key component of this system, and its aberrant activation is implicated in a wide array of chronic inflammatory diseases. nih.gov Consequently, the pharmacological inhibition of the NLRP3 inflammasome presents a significant therapeutic strategy.

Research has shown that certain acetamide (B32628) derivatives are potent inhibitors of the NLRP3 inflammasome. nih.gov For instance, specific benzoxazolone acetamide derivatives have demonstrated high-potency inhibition of the NLRP3 inflammasome in microglial cells. nih.gov The mechanism of this inhibition involves the binding of these compounds to the NACHT domain of the NLRP3 protein. This domain possesses an ATP/ADP-binding pocket and is crucial for the ATPase activity that drives inflammasome assembly and activation. nih.gov By binding to this pocket, the acetamide derivatives inhibit the ATPase catalysis, thereby preventing the activation of the inflammasome. nih.gov

The inhibition of the NLRP3 inflammasome directly leads to anti-pyroptotic effects. Pyroptosis is a highly inflammatory form of programmed cell death that is a downstream consequence of inflammasome activation. It involves the cleavage of gasdermin D by caspase-1, leading to pore formation in the cell membrane, cell lysis, and the release of pro-inflammatory cytokines like IL-1β and IL-18. By blocking the initial activation of the NLRP3 inflammasome, this compound derivatives and related compounds can prevent the entire pyroptotic cascade, thus mitigating the associated inflammatory damage. The targeted inhibition of NLRP3 is a promising approach for managing conditions where this pathway is overactive. nih.gov

Cellular and Molecular Pathway Modulation

Derivatives of this compound have been shown to exert their biological effects by interacting with a variety of specific molecular targets involved in cell cycle regulation and signaling. A notable study on a series of N-(piperidine-4-yl)benzamide derivatives, which share the core piperidine amide structure, identified several key intracellular proteins whose expression or phosphorylation status was altered upon treatment. nih.gov

In particular, a lead compound from this series, compound 47, was found to modulate proteins crucial for cell cycle progression in hepatocellular carcinoma (HepG2) cells. nih.gov Western blot analysis revealed that this compound inhibited the expression of cyclin B1 and the phosphorylation of the retinoblastoma protein (p-Rb). nih.gov Conversely, it enhanced the expression of tumor suppressor proteins p21 and p53, the unphosphorylated form of Rb, and the phosphorylated form of AMP-activated protein kinase (p-AMPK). nih.gov These interactions highlight a multi-targeted mechanism aimed at halting the cell division cycle.

Table 1: Molecular Targets of N-(piperidine-4-yl)benzamide Derivative (Compound 47) in HepG2 Cells nih.gov

| Molecular Target | Observed Effect | Pathway Implication |

| Cyclin B1 | Inhibition of expression | Cell Cycle Regulation |

| Phospho-Rb (p-Rb) | Inhibition of expression | Cell Cycle Regulation |

| p21 | Enhanced expression | Cell Cycle Arrest |

| p53 | Enhanced expression | Tumor Suppression, Apoptosis |

| Retinoblastoma (Rb) | Enhanced expression | Cell Cycle Regulation |

| Phospho-AMPK (p-AMPK) | Enhanced expression | Cellular Energy Sensing, Metabolism |

The modulation of key cellular proteins by this compound derivatives directly translates into significant effects on cell proliferation and apoptosis. By inhibiting cyclins and activating tumor suppressors, these compounds can effectively arrest the cell cycle, thereby preventing cancer cell proliferation.

Studies involving N-(piperidine-4-yl)benzamide derivatives have demonstrated potent anti-proliferative activity against human cancer cell lines. nih.gov For example, compound 47 was identified as a highly active agent against HepG2 liver cancer cells, exhibiting an IC50 value of 0.25 μM. nih.gov Flow cytometry analysis confirmed that this inhibition of proliferation was due to cell cycle arrest. nih.gov The mechanism of action was linked to the induction of a p53/p21-dependent pathway, a critical checkpoint for controlling cell division. nih.gov The upregulation of p53 and its downstream target p21 is a well-established mechanism for inducing cell cycle arrest and, in many cases, apoptosis. The ability of these compounds to modulate apoptosis-related proteins suggests they can trigger programmed cell death in cancer cells, further contributing to their anti-tumor potential. nih.gov

The piperidine moiety is a common scaffold in medicinal chemistry, and its derivatives are known to participate in various enzyme-substrate interactions. One of the most well-documented interactions for piperidine-containing compounds is the inhibition of cytochrome P450 (CYP) enzymes. mdpi.com For example, piperine, a natural product containing a piperidine ring, is a known inhibitor of CYP3A4, a critical enzyme in drug metabolism. mdpi.com This inhibition can alter the pharmacokinetics of other drugs that are substrates for this enzyme. mdpi.com

Molecular modeling and docking studies have been employed to investigate the affinity of this compound derivatives for specific enzyme targets. Such computational approaches can predict the binding energy and interaction patterns between a compound and an enzyme's active site. For instance, in silico studies have evaluated the affinity of various heterocyclic compounds containing piperidine or morpholine (B109124) moieties for targets like Fer kinase, a non-receptor tyrosine kinase involved in cell signaling. researchgate.net These studies help in understanding how the structural features of the derivatives contribute to their binding affinity and selectivity, guiding the design of more potent and specific enzyme inhibitors. This approach allows for the rational design of molecules that can effectively interact with the substrate-binding sites of target enzymes, leading to the desired pharmacological effect.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Piperidine (B6355638) Ring Substitutions on Bioactivity

The piperidine ring is a critical pharmacophore for numerous receptor classes. researchgate.net Modifications to this ring, both at the nitrogen atom and on the carbon framework, have profound effects on the biological activity of N-(piperidin-4-ylmethyl)acetamide analogs.

N-Substitutions: The nature of the substituent on the piperidine nitrogen is a key determinant of potency and selectivity. In a series of N-(1-benzylpiperidin-4-yl)arylacetamides developed as sigma (σ) receptor ligands, the 1-benzyl group was found to be a crucial element for high affinity. researchgate.net Further SAR studies on N-substituted 4-hydrazino piperidine derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors also highlighted the importance of the N-substituent in achieving potent and selective inhibition. nih.gov

Ring Carbon Substitutions: Substitutions on the carbon atoms of the piperidine ring also significantly modulate bioactivity.

Methyl Groups: The presence of methyl groups at the C3 or C4 positions of the piperidine ring has been shown to enhance the anticancer properties of certain sulfonamide derivatives. ajchem-a.com

Hydroxyl Groups: For piperidine-based monoamine oxidase (MAO) inhibitors, the position of a hydroxyl substituent is critical. A para-hydroxy substitution on the piperidine ring resulted in maximal inhibitory activity against both MAO-A and MAO-B, proving superior to a meta-substitution and demonstrating that the hydroxyl function enhances the inhibitory effect. nih.gov

Unsaturation: Introducing a double bond into the piperidine ring to form a tetrahydropyridine (B1245486) analog has been observed to cause a tenfold increase in potency against Trypanosoma cruzi compared to the saturated piperidine counterpart. dndi.org Conversely, replacing the piperidine ring entirely with an acyclic or morpholine (B109124) ring often leads to a significant loss of activity, underscoring the structural importance of the piperidine core. dndi.org

The following table summarizes the impact of various piperidine ring substitutions on the bioactivity of related compounds.

| Substitution Type | Position | Substituent | Target/Activity | Observed Effect | Reference |

| N-Substitution | N1 | Benzyl (B1604629) | Sigma (σ) Receptors | Essential for high affinity | researchgate.net |

| C-Substitution | C3 or C4 | Methyl | Anticancer | Enhanced potency | ajchem-a.com |

| C-Substitution | C4 (para) | Hydroxyl | MAO-A / MAO-B | Increased inhibitory effect | nih.gov |

| Ring Modification | - | Introduction of C=C | Trypanosoma cruzi | 10-fold increase in potency | dndi.org |

| Ring Replacement | - | Morpholine | Trypanosoma cruzi | Inactive compound | dndi.org |

Role of Acetamide (B32628) Moiety Variations in Pharmacological Potency

The acetamide portion of this compound offers multiple avenues for modification, including alterations to the acyl group and substitutions on the amide nitrogen, which can significantly influence pharmacological potency and properties.

Arylacetamide Variations: In the context of σ-receptor ligands, replacing the phenyl ring of the N-(1-benzylpiperidin-4-yl)phenylacetamide structure with other aromatic systems had a variable impact on affinity. researchgate.net

Affinity Maintained: Substitution with a thiophene (B33073) or naphthyl ring resulted in no significant change in σ1 receptor affinity. researchgate.net

Affinity Lost: Replacing the phenyl ring with an imidazole (B134444) or pyridyl aromatic ring led to a greater than 60-fold decrease in affinity for σ1 receptors. researchgate.net

N-Acetamide Substitutions: Research on pyrazolopyrimidine-based ligands for the translocator protein (TSPO) has shown that N,N-disubstitution of the terminal acetamide group is a viable strategy to introduce chemical diversity. wustl.edu This approach allows for the attachment of various chemical moieties distally from the core scaffold without sacrificing binding affinity, offering a powerful tool for fine-tuning the molecule's properties. wustl.edu

Impact on Physicochemical Properties: Modifying a parent molecule to include an acetamide moiety can also alter its fundamental physicochemical properties. In a study on flavonoids, the conversion of hydroxyl groups to acetamide moieties was shown to significantly improve bioavailability. rsc.orgresearchwithnj.com This highlights that variations in the acetamide portion can be used not only to modulate direct target interactions but also to enhance the drug-like characteristics of a compound. rsc.orgresearchwithnj.com

The table below details how modifications to the acetamide moiety affect pharmacological outcomes.

| Modification Type | Specific Variation | Target/System | Observed Effect | Reference |

| Arylacetamide Ring | Thiophene or Naphthyl | Sigma-1 (σ1) Receptor | Affinity maintained | researchgate.net |

| Arylacetamide Ring | Imidazole or Pyridyl | Sigma-1 (σ1) Receptor | >60-fold loss in affinity | researchgate.net |

| Acetamide N-Substitution | N,N-disubstitution | Translocator Protein (TSPO) | Allows chemical diversity without loss of affinity | wustl.edu |

| Conversion to Acetamide | Flavonoid -OH to -NHAc | Bioavailability | Significant improvement | rsc.orgresearchwithnj.com |

Influence of Remote Substituents and Hybrid Pharmacophores on Target Affinity and Selectivity

Substituents placed on parts of the molecule distant from the core this compound structure can exert significant influence over target binding and selectivity. This is often observed in analogs where the piperidine nitrogen is substituted with a large aromatic group, such as a benzyl moiety.

In the case of N-(1-benzylpiperidin-4-yl)arylacetamide σ-receptor ligands, substitutions on the aromatic ring of the N-benzyl group generally resulted in a similar or slightly decreased affinity for σ1 receptors. researchgate.net However, a notable effect on selectivity was observed when halogen substitutions were made on both the N-benzyl ring and the arylacetamide ring. This dual substitution pattern maintained σ1 affinity while significantly increasing the affinity for σ2 receptors, thereby altering the ligand's selectivity profile. researchgate.net

The concept of hybrid pharmacophores, where the piperidine-acetamide scaffold is combined with another known active moiety, has also been explored. For instance, hybrid molecules combining the benzyl-piperidine group of donepezil (B133215) with a propargylamine (B41283) moiety have been designed as multipotent inhibitors of both cholinesterase and monoamine oxidase for potential use in treating Alzheimer's disease. nih.gov This approach leverages the favorable binding characteristics of each component to create a single molecule with a dual or polypharmacological profile.

Conformational Analysis and Stereochemical Effects on SAR

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformation) of this compound analogs are critical factors that govern their interaction with biological targets.

Stereochemical Effects: The chirality of natural products often dictates their biological function, and this principle extends to synthetic piperidine derivatives. unimi.it The stereochemical configuration of substituents on the piperidine ring can have a dramatic effect on bioactivity. For example, in a series of newly synthesized piperidin-4-ol derivatives, the specific stereochemistry was found to be a crucial determinant of their antibacterial, antifungal, and anthelmintic activities. nih.gov This stereospecificity can arise from the precise geometric fit required for optimal binding at the active site of a target protein or from stereoselective uptake mechanisms that favor one isomer over another. unimi.it

Conformational Effects: The piperidine ring typically exists in a stable chair conformation. However, the introduction of certain substituents, particularly on the ring nitrogen, can alter this preference. For instance, the addition of an N-formyl group to piperidin-4-ones can lead to a conformational equilibrium between two different twist-boat conformations. researchgate.net Such changes in the ring's shape can reorient other critical binding groups, thereby impacting the molecule's ability to interact effectively with its target. Computational studies on 2-piperidin-4-yl-acetamide derivatives have shown that molecular flexibility, along with shape and volume, is an important factor for MCH R1 antagonistic activity. nih.gov

Computational Approaches in SAR Elucidation

Computational modeling has become an indispensable tool for understanding and predicting the SAR of this compound derivatives, guiding the design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For 2-piperidin-4-yl-acetamide derivatives, QSAR models have been developed to investigate the physicochemical features responsible for hERG blocking and MCH R1 antagonism. nih.gov These models revealed that hydrophobic properties are favorable for both activities, while the presence of polar or electronegative groups is detrimental. nih.gov Similar QSAR studies on furan-pyrazole piperidine derivatives as Akt1 inhibitors have used 2D and 3D descriptors to build predictive models for inhibitory concentration (IC₅₀). nih.gov

Molecular Docking and Dynamics: Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into key interactions like hydrogen bonds and hydrophobic contacts. japsr.in For example, docking studies of benzimidazolyl-chalcones at the active site of L. donovani phosphodiesterase B1 helped to identify crucial amino acid interactions. japsr.in Molecular dynamics simulations can further explore the stability of these ligand-protein complexes over time. japsr.in

Comparative Molecular Field Analysis (CoMFA): CoMFA is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic fields. An analysis of N-(1-benzylpiperidin-4-yl)arylacetamide analogues revealed that the electrostatic properties of substituents on the phenylacetamide aromatic ring strongly influenced binding to σ1 receptors. researchgate.net

These computational methods provide a rational basis for drug design, allowing researchers to prioritize the synthesis of compounds with a higher probability of success. wu.ac.th

The table below summarizes various computational techniques and their applications in the study of piperidine derivatives.

| Computational Method | Application | Key Findings/Insights | Reference(s) |

| QSAR | Modeling hERG blocking and MCH R1 antagonism | Hydrophobicity is favorable; polarity is detrimental. | nih.gov |

| QSAR (GA-MLR) | Modeling Akt1 and cancer cell line inhibition | Developed predictive models based on 3D/2D descriptors. | nih.gov |

| CoMFA | Analyzing σ1 receptor binding | Electrostatic fields of arylacetamide substituents are critical for affinity. | researchgate.net |

| Molecular Docking & Dynamics | Investigating antileishmanial agent binding | Identified key H-bond and hydrophobic interactions; confirmed complex stability. | japsr.in |

Computational Chemistry and Cheminformatics Applications

Molecular Modeling and Docking Studies for Target Identification and Binding Prediction

Molecular modeling and docking are fundamental computational techniques used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. These studies are crucial for identifying potential biological targets and understanding the structural basis of ligand-receptor interactions.

For compounds containing acetamide (B32628) and piperidine (B6355638) scaffolds, similar to N-(piperidin-4-ylmethyl)acetamide, molecular docking has been extensively used to explore their binding modes with various enzymes. For instance, studies on acetamide derivatives have revealed their potential as inhibitors for enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Docking analyses of N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide showed that its naphthyl ring forms complementary interactions with residues like Trp 231 and Phe 329 in the active site of butyrylcholinesterase, resulting in a stable complex. researchgate.net This highlights the potential for the piperidine and acetamide moieties to anchor ligands within enzyme active sites.

In the context of antimicrobial drug design, docking studies have been performed on quinazolinone derivatives bearing a piperazine-acetamide linker. nih.gov These studies help in elucidating how these molecules fit within the binding pocket of microbial proteins, guiding the rational design of more potent antimicrobial agents. Similarly, docking of organotin(IV) carboxylate complexes has been used to investigate their interaction with biological macromolecules like DNA and various proteins, including those from the SARS-CoV-2 virus. scienceopen.com Such studies provide insights into the binding affinity and interaction patterns, which are essential for predicting the biological potential of new chemical entities.

The general workflow of a molecular docking study involves preparing the 3D structures of both the ligand (e.g., this compound) and the target protein, defining the binding site on the protein, and then using a scoring function to rank the different binding poses of the ligand. The results, often expressed as a docking score or binding energy, indicate the strength of the interaction.

Table 1: Example of Molecular Docking Data for Related Compounds

| Compound/Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity/Score | Reference |

|---|---|---|---|---|

| N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide | Butyrylcholinesterase (BChE) | Trp 231, Phe 329 | Lower IC50 than reference | researchgate.net |

| Quinazolinone-piperazine-acetamide derivatives | Dihydrofolate reductase (DHFR) | Not specified | Good docking scores | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds.

For classes of compounds like bicyclo (aryl methyl) benzamides, which share structural similarities with piperidine derivatives, QSAR studies have been successfully applied to develop models for predicting their inhibitory activity against targets like the glycine (B1666218) transporter type 1 (GlyT1). nih.gov These models often use a combination of physicochemical, geometrical, and topological descriptors.

The process of building a QSAR model typically involves:

Creating a dataset of compounds with known biological activities.

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a mathematical model that correlates the descriptors with the activity. nih.gov

Validating the model to ensure its predictive power.

For derivatives of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. researchgate.net These studies revealed that electrostatic and hydrophobic fields, along with hydrogen bond acceptor properties, are significant contributors to the biological activity. Such insights are invaluable for guiding the synthesis of new analogues with enhanced potency.

Molecular Dynamics (MD) Simulations of Ligand-Protein Complexes

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This technique can be used to assess the stability of the binding pose predicted by molecular docking and to understand the conformational changes that may occur upon ligand binding.

MD simulations have been used to study the complexes of various ligands with their target proteins. For example, simulations of bioactive phytochemicals with the insulin (B600854) receptor ectodomain have been performed to assess their stability. semanticscholar.org Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

RMSD measures the average deviation of the protein-ligand complex from its initial docked conformation, indicating the stability of the complex over the simulation time.

RMSF highlights the flexible regions of the protein, which can be important for understanding ligand binding and protein function. semanticscholar.org

For inhibitors of acetylcholinesterase and butyrylcholinesterase, MD simulations have provided insights into the structure-activity relationships, confirming the stability of the ligand in the active site. researchgate.net These simulations can reveal subtle but crucial dynamic interactions, such as the role of water molecules in the binding site, that are not captured by static docking studies.

Virtual Screening Techniques for Novel Analogues

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach allows for the rapid and cost-effective identification of promising hit compounds for further experimental testing.

There are two main types of virtual screening:

Structure-based virtual screening (SBVS): This method uses the 3D structure of the target protein to dock a library of compounds and rank them based on their predicted binding affinity. nih.gov

Ligand-based virtual screening (LBVS): When the structure of the target is unknown, this method uses the structure of known active compounds to identify other molecules in a database with similar properties.

For discovering novel Janus kinase 3 (JAK3) inhibitors, a structure-based virtual screening approach has been utilized, starting from a pyrazolopyrimidine scaffold. nih.gov This process can be applied to find novel analogues of this compound by using its structure as a query to search for similar compounds or by docking a large chemical library into a potential target's binding site.

In Silico Prediction of Biological Activities and Pharmacokinetic Aspects

In the early stages of drug discovery, it is crucial to assess the potential of a compound to have favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools can predict these properties based on the chemical structure of a molecule, helping to prioritize compounds with a higher chance of success in clinical trials. nih.govnih.gov

Various online tools and software packages, such as SwissADME and pkCSM, are used to predict a wide range of properties. nih.govnih.gov For melatonin (B1676174) derivatives, in silico analysis using SwissADME predicted that the compounds would have good oral bioavailability and the ability to cross the blood-brain barrier. nih.gov Similarly, for novel benzanilides, in silico predictions of cytochrome P450 inhibition were performed to assess the risk of drug-drug interactions. mdpi.com

The "rule of five," proposed by Lipinski, is a commonly used guideline to evaluate the drug-likeness of a compound based on simple physicochemical properties. These rules can be calculated in silico to quickly filter large compound libraries. dovepress.com

Beyond ADMET, in silico methods can also predict potential biological activities. The PASS (Prediction of Activity Spectra for Substances) online tool can predict a wide range of pharmacological effects based on the structure of a compound. For example, a synthesized pyrrole (B145914) derivative was predicted to have taurine (B1682933) dehydrogenase inhibitor activity. iajpr.com

Table 2: Predicted In Silico Properties for Structurally Related Compound Classes

| Property | Predicted Outcome for Related Compounds | Significance | Reference |

|---|---|---|---|

| Oral Bioavailability | High | Good potential for oral administration | nih.gov |

| CNS Permeability | Predicted to cross the Blood-Brain Barrier | Potential for targeting CNS disorders | nih.gov |

| P-glycoprotein Substrate | Predicted to be non-substrate | Reduced risk of CNS efflux | nih.gov |

| Cytochrome P450 Inhibition | Varies by derivative | Predicts potential for drug-drug interactions | mdpi.com |

Preclinical Evaluation and Therapeutic Development Potential

Anticancer and Anti-proliferative Preclinical Investigations

The potential of piperidine-containing compounds in cancer therapy is an active area of research. google.com These heterocyclic scaffolds are found in numerous natural and synthetic molecules that exhibit anti-proliferative effects. google.com Investigations into related compounds have explored their mechanisms of action, which can include the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth. sigmaaldrich.com

In Vitro Cytotoxicity Assays against Cancer Cell Lines

Despite the interest in piperidine (B6355638) derivatives for anticancer applications, a comprehensive search of scientific literature and patent databases did not yield specific data on the in vitro cytotoxicity of N-(piperidin-4-ylmethyl)acetamide against cancer cell lines. While studies on other piperidine derivatives have been conducted, the cytotoxic profile of this particular compound remains to be publicly reported.

Interactive Data Table: In Vitro Cytotoxicity of this compound

| Cancer Cell Line | IC₅₀ (µM) | Data Source |

| Data Not Available | Data Not Available | Data Not Available |

In Vivo Tumor Growth Inhibition Models

Consistent with the lack of in vitro data, there is no publicly available information from preclinical studies evaluating the efficacy of this compound in in vivo tumor growth inhibition models. Such studies are crucial for determining the potential of a compound to translate from a laboratory finding to a therapeutic candidate.

Interactive Data Table: In Vivo Tumor Growth Inhibition by this compound

| Animal Model | Tumor Type | Inhibition (%) | Data Source |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Survivin Inhibitor Development

Survivin is an intriguing target in cancer therapy due to its dual role in inhibiting apoptosis and regulating cell division. Molecular docking studies have suggested that piperine, a compound containing a piperidine ring, may act as a survivin inhibitor. google.com However, there is no direct experimental evidence to indicate that this compound functions as a survivin inhibitor. Further research, including binding assays and functional studies, would be necessary to explore this potential mechanism of action.

Neuropharmacological and Pain Management Studies

The piperidine scaffold is a key feature in many compounds with activity in the central nervous system, including analgesics and neuroprotective agents. justia.comgoogle.com Patents have been filed for various N-aryl-N-(4-piperidinyl)amides and related structures for their potential in treating pain and conditions associated with calcium channel function. sigmaaldrich.comjustia.comgoogle.comnih.gov

Neuroprotective Effects in Disease Models

A thorough search of the scientific and patent literature did not reveal any studies specifically investigating the neuroprotective effects of this compound in preclinical models of neurological diseases. While cannabinoids and other compounds have been explored for their neuroprotective properties, data for this specific acetamide (B32628) derivative is not available.

Treatment of Neurological Disorders

The piperidine moiety is a key structural feature in many compounds developed for the treatment of neurological disorders. nih.gov Its presence is associated with a range of biological activities, including the potential to modulate targets within the central nervous system (CNS). nih.gov Research into derivatives of this compound is exploring this potential, with a focus on conditions like Alzheimer's disease and Parkinson's disease.

A study on N-(2-(piperidine-1-yl)ethyl)benzamide derivatives highlighted the potential of such compounds as anti-Alzheimer's agents. nih.gov The research involved the synthesis of a series of these benzamide (B126) derivatives and evaluated their ability to inhibit the acetylcholinesterase (AChE) enzyme, a key target in the symptomatic treatment of Alzheimer's disease. nih.gov While this compound was not directly tested, this study underscores the therapeutic relevance of the piperidine-acetamide scaffold.

Furthermore, research into 1,4-substituted piperidines has led to the discovery of potent and selective T-type calcium channel antagonists. One such compound, a 3-axial fluoropiperidine derivative, demonstrated significant efficacy in a rat genetic model of absence epilepsy and also showed positive results in rodent models of essential tremor and Parkinson's disease. johnshopkins.edu This suggests that derivatives of this compound could potentially be developed to target similar mechanisms. The exploration of piperidine-containing compounds as monoamine oxidase (MAO) inhibitors, particularly MAO-B inhibitors, is another promising avenue for the treatment of neurodegenerative diseases like Parkinson's disease. nih.gov

Table 1: Preclinical Findings for this compound Analogs in Neurological Disorders

| Compound Class | Preclinical Model | Key Findings | Reference |

| N-(2-(piperidine-1-yl)ethyl)benzamide derivatives | In vitro (AChE inhibition assay) | Inhibition of acetylcholinesterase, a target for Alzheimer's disease treatment. | nih.gov |

| 1,4-Substituted piperidines (3-axial fluoropiperidine) | Rat genetic model of absence epilepsy, rodent models of essential tremor and Parkinson's disease | Robust reduction in seizure number and duration; efficacy in tremor and Parkinson's models. | johnshopkins.edu |

| Coumarin-piperidine derivatives | In vitro (MAO inhibition assay) | Selective inhibition of MAO-B, a target for Parkinson's disease. | nih.gov |

Anti-inflammatory Efficacy in Disease Models

The anti-inflammatory potential of piperidine-containing compounds is another active area of investigation. While direct studies on this compound are limited, research on related structures provides insights into their possible mechanisms of action. For instance, a study on diarylidene-N-methyl-4-piperidone (DANMP) derivatives, which share the piperidine core, demonstrated significant anti-inflammatory properties. nih.govchemrxiv.org

In this research, the DANMP compounds were evaluated for their ability to reduce inflammatory markers in macrophage cell lines. nih.govchemrxiv.org Macrophages are key immune cells that contribute to the inflammatory response. The study found that several of the synthesized piperidone derivatives were able to reduce the levels of inflammatory mediators, such as nitric oxide (NO), to a similar or greater extent than curcumin, a well-known anti-inflammatory agent. nih.gov These compounds did not show adverse effects on cell viability, indicating a favorable preliminary safety profile. nih.gov The anti-inflammatory effects of these compounds are hypothesized to stem from their antioxidant and radical scavenging abilities. nih.gov

Another study on a novel piperazine (B1678402) derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, also demonstrated significant anti-inflammatory and anti-nociceptive effects in various animal models. This compound was shown to reduce paw edema and decrease the levels of pro-inflammatory cytokines. While piperazine and piperidine are distinct heterocyclic amines, the findings suggest that small heterocyclic molecules can be effective modulators of the inflammatory response.

Table 2: Anti-inflammatory Activity of Piperidine Analogs

| Compound Class | Preclinical Model | Key Findings | Reference |

| Diarylidene-N-methyl-4-piperidone (DANMP) derivatives | In vitro (macrophage cell line) | Reduction of inflammatory markers, including nitric oxide (NO). | nih.gov |

| Diheteroarylidene-N-methyl-4-piperidone (DHANMP) derivatives | In vitro (macrophage cell line) | Similar anti-inflammatory effects to DANMP derivatives. | nih.gov |

Cardiovascular Applications

The cardiovascular effects of piperidine derivatives have been explored in several preclinical studies. These studies suggest that the piperidine scaffold can be modified to influence blood pressure and vascular tone. For example, research on substituted phenacyl derivatives of 4-hydroxypiperidine (B117109) investigated their effects on mean arterial blood pressure in anesthetized rats. nih.gov The study found that different substitutions on the phenacyl ring led to varied responses, with some derivatives causing a fall in blood pressure, one inducing a rise, and others showing biphasic or no significant effects. nih.gov The same study also reported that most of these derivatives had a relaxant effect on the spontaneous contractions of isolated rabbit jejunum, indicating an impact on smooth muscle activity. nih.gov

Table 3: Cardiovascular Effects of Piperidine Derivatives

| Compound/Derivative | Preclinical Model | Key Findings | Reference |

| Substituted phenacyl derivatives of 4-hydroxypiperidine | Anesthetized rats | Varied effects on mean arterial blood pressure (hypotensive, hypertensive, biphasic). | nih.gov |

| Piperidine | Anesthetized dogs | Vasodilation, likely through muscarinic receptor activation. | researchgate.net |

Epilepsy Treatment Research

Epilepsy is a common neurological disorder characterized by recurrent seizures. nih.gov The search for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is ongoing. Several studies have highlighted the potential of piperidine and acetamide derivatives as anticonvulsants.

Preclinical screening of new chemical entities for anticonvulsant activity often employs animal models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. nih.gov The MES test is considered a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that can raise the seizure threshold. nih.gov

Research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has shown that these compounds can exhibit anticonvulsant activity, particularly in the MES test. nih.gov Similarly, a study on N-(4-methylpiperazin-1-yl)- and N-[3-(4-methyl-piperazin-1-yl)propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione found that compounds with an aromatic ring at the 3-position of the pyrrolidine-2,5-dione core showed anticonvulsant properties in the MES test. nih.gov The most potent of these derivatives had ED50 values ranging from 29 to 48 mg/kg. nih.gov

More directly relevant to this compound, a study on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine demonstrated moderate anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats. japsonline.com Although these are thiopyrimidine derivatives, the presence of the acetamide side chain is a key feature for their biological activity. japsonline.com These findings collectively suggest that the this compound scaffold is a promising starting point for the design of new anticonvulsant agents.

Table 4: Anticonvulsant Activity of Piperidine and Acetamide Analogs

| Compound Class | Preclinical Model | Key Findings | Reference |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Maximal Electroshock (MES) test in mice | Anticonvulsant protection, particularly for 3-(trifluoromethyl)anilides. | nih.gov |

| N-[3-(4-methyl-piperazin-1-yl)propyl]-3-aryl-pyrrolidine-2,5-dione derivatives | Maximal Electroshock (MES) test | Strong anticonvulsant activity with ED50 values between 29 and 48 mg/kg for the most potent compounds. | nih.gov |

| S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine | Pentylenetetrazole (PTZ)-induced seizure model in rats | Moderate anticonvulsant activity, with the N-(4-Bromophenyl) derivative showing the most pronounced effect. | japsonline.com |

Drug Repurposing Strategies for this compound Derivatives

Drug repurposing, the process of identifying new therapeutic uses for existing drugs or clinical candidates, offers a more time- and cost-effective approach to drug development compared to traditional methods. The piperidine scaffold is present in a wide array of approved drugs for various indications, making its derivatives, including those of this compound, interesting candidates for repurposing strategies.

The broad biological activity of piperidine derivatives, encompassing anti-inflammatory, anticonvulsant, and cardiovascular effects, suggests that a single compound could potentially be effective for multiple conditions. nih.gov For instance, a compound initially developed for a neurological disorder might be found to have anti-inflammatory properties, or vice versa.

Computational approaches, such as molecular docking and virtual screening, can be employed to predict the binding of this compound derivatives to a wide range of biological targets. This can help to identify potential new applications for these compounds. Phenotypic screening, where compounds are tested in disease-relevant cellular or animal models without a preconceived target, is another powerful strategy for drug repurposing.

Given the diverse pharmacological activities observed in compounds structurally related to this compound, a systematic evaluation of this compound and its derivatives against a panel of biological targets and in various disease models could unveil novel therapeutic opportunities. This approach could accelerate the translation of these compounds from the laboratory to the clinic for a variety of unmet medical needs.

Emerging Research and Future Directions

Novel Target Identification and Validation for N-(piperidin-4-ylmethyl)acetamide Analogues

The discovery of new molecular targets is a cornerstone of innovative drug development. coleparmer.com For analogues of this compound, the identification and validation of novel biological targets are critical for expanding their therapeutic applications. The unique chemical structure of piperidine (B6355638) enables it to interact with a wide array of biological molecules, including enzymes, receptors, and ion channels. clinmedkaz.orgnih.gov

Researchers are increasingly employing in silico methods to predict the potential biological activities and targets of new piperidine derivatives. clinmedkaz.org Web-based tools like SwissTargetPrediction and the Prediction of Activity Spectra for Substances (PASS) are utilized to screen libraries of this compound analogues against known protein targets. clinmedkaz.org This computational approach helps to prioritize compounds for further preclinical investigation and can suggest therapeutic areas such as oncology and central nervous system disorders. clinmedkaz.org For instance, a recent study on piperidine derivatives highlighted their potential to interact with targets relevant to cancer and neurological diseases. clinmedkaz.org

Target validation is the subsequent crucial step, confirming that modulating the identified target with a specific analogue will produce the desired therapeutic effect. coleparmer.com This process involves a combination of genetic and chemical validation techniques. nih.gov In the context of this compound analogues, once a potential target is identified through computational screening, its biological relevance to a disease is confirmed through various experimental models. This validation ensures that the development of a drug candidate is based on a sound biological hypothesis, thereby increasing the probability of success in later clinical phases. nih.gov

Development of Prodrugs and Targeted Delivery Systems